molecular formula C7H12O2 B8459206 3-Methoxy-5-hexenal

3-Methoxy-5-hexenal

Cat. No.: B8459206
M. Wt: 128.17 g/mol
InChI Key: DQVKEEXVHVTXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-hexenal is an unsaturated aldehyde with a methoxy group at position 3 and an aldehyde functional group at position 5 on a six-carbon chain. Based on structural inference:

  • Molecular formula: Likely C₇H₁₂O₂ (assuming a hexen backbone with methoxy and aldehyde groups).
  • Functional groups: Aldehyde (at C5), methoxy (at C3), and an alkene group (position inferred but unspecified).
  • Potential applications: Aldehydes with methoxy groups are often studied in flavor chemistry, fragrance synthesis, and as intermediates in organic reactions .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-methoxyhex-5-enal

InChI

InChI=1S/C7H12O2/c1-3-4-7(9-2)5-6-8/h3,6-7H,1,4-5H2,2H3

InChI Key

DQVKEEXVHVTXTA-UHFFFAOYSA-N

Canonical SMILES

COC(CC=C)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below compares 3-Methoxy-5-hexenal (inferred) with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features CAS Number Source
This compound C₇H₁₂O₂ 128.17 (calculated) Aldehyde, methoxy, alkene Methoxy at C3, aldehyde at C5 Not available Inferred
5-Methyl-3-hexen-2-one C₇H₁₂O 112.17 Ketone, alkene Ketone at C2, methyl at C5 5166-53-0
5-Methyl-2-phenyl-2-hexenal C₁₃H₁₆O 188.27 Aldehyde, phenyl, alkene Phenyl at C2, aldehyde at C2 21834-92-4
4-Hexenal,5-methyl-2-(1-methylethenyl)- C₁₀H₁₆O 152.23 Aldehyde, branched alkene Branched isoprenoid-like structure 75697-98-2

Key Differences and Implications

Functional Group Reactivity: Aldehydes vs. Ketones: this compound’s aldehyde group (C5) is more reactive toward nucleophilic addition than the ketone in 5-Methyl-3-hexen-2-one . This makes the former more suitable for condensation reactions in synthetic chemistry. Methoxy Group Effects: The methoxy group in this compound likely enhances solubility in polar solvents compared to non-polar analogs like 5-Methyl-2-phenyl-2-hexenal .

Structural and Stability Considerations: Phenyl vs. Branched vs. Linear Chains: The branched structure of 4-Hexenal,5-methyl-2-(1-methylethenyl)- (CAS 75697-98-2) may reduce volatility compared to linear-chain aldehydes like this compound .

Applications: Fragrance and Flavor Chemistry: 5-Methyl-2-phenyl-2-hexenal’s phenyl group aligns with compounds used in synthetic flavors (e.g., jasmine or fruity notes) .

Research Findings and Data Gaps

Experimental Data from Analogous Compounds

  • Concentration Ranges : In flavor studies, aldehydes like hexanal and (Z)-3-hexenyl acetate are reported at >100 ppb, while methoxy-substituted analogs may occur at lower concentrations due to higher reactivity .
  • Synthetic Routes : Isoxazole derivatives (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) highlight the utility of methoxy groups in heterocyclic synthesis, suggesting pathways for this compound derivatization .

Unresolved Questions

  • Stability : The aldehyde group in this compound may render it prone to oxidation or polymerization, a common issue in unsaturated aldehydes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.